molecular formula C9H19NO2 B13520375 Methyl 3-amino-3-methylheptanoate

Methyl 3-amino-3-methylheptanoate

Cat. No.: B13520375
M. Wt: 173.25 g/mol
InChI Key: OBSVGCJIWWCCIG-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-methylheptanoate is an organic compound with the molecular formula C9H19NO2 It is a derivative of heptanoic acid and features an amino group and a methyl group on the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-3-methylheptanoate can be synthesized through several methods. One common approach involves the esterification of 3-amino-3-methylheptanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out at room temperature or slightly elevated temperatures to achieve good yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of trimethylchlorosilane (TMSCl) with methanol has been shown to be an efficient method for the esterification of amino acids, offering mild reaction conditions and good to excellent yields .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-methylheptanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the ester group.

    Substitution: Reagents such as acyl chlorides or anhydrides are used for nucleophilic substitution reactions involving the amino group.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohols.

    Substitution: Amides and other substituted derivatives.

Scientific Research Applications

Methyl 3-amino-3-methylheptanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in the study of amino acid metabolism and enzyme interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-amino-3-methylheptanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-3-methylheptanoate is unique due to the presence of both an amino group and an ester group on the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and research applications.

Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

methyl 3-amino-3-methylheptanoate

InChI

InChI=1S/C9H19NO2/c1-4-5-6-9(2,10)7-8(11)12-3/h4-7,10H2,1-3H3

InChI Key

OBSVGCJIWWCCIG-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(CC(=O)OC)N

Origin of Product

United States

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